molecular formula C24H36Cl2N2O2 B10859713 Euprocin hydrochloride CAS No. 18984-80-0

Euprocin hydrochloride

Cat. No.: B10859713
CAS No.: 18984-80-0
M. Wt: 455.5 g/mol
InChI Key: SIEYZYONZYIIJH-AGSMNRHJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eupropion hydrochloride involves several steps. One common method includes the reaction of 3-chloropropiophenone with tert-butylamine to form the intermediate compound, which is then converted to eupropion hydrochloride through a series of reactions involving hydrochloric acid .

Industrial Production Methods

Industrial production of eupropion hydrochloride often employs flow chemistry techniques to ensure a greener, safer, and more sustainable process. This method allows for continuous production and better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Eupropion hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Eupropion hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Eupropion hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and improves mood and cognitive function. Eupropion hydrochloride also acts as an antagonist at nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Eupropion Hydrochloride

Eupropion hydrochloride is unique due to its dual action on norepinephrine and dopamine reuptake, without significant effects on serotonin. This results in a different side effect profile, with lower risks of sexual dysfunction and weight gain compared to SSRIs and SNRIs .

Properties

CAS No.

18984-80-0

Molecular Formula

C24H36Cl2N2O2

Molecular Weight

455.5 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-(3-methylbutoxy)quinolin-4-yl]methanol;dihydrochloride

InChI

InChI=1S/C24H34N2O2.2ClH/c1-4-17-15-26-11-8-18(17)13-23(26)24(27)20-7-10-25-22-6-5-19(14-21(20)22)28-12-9-16(2)3;;/h5-7,10,14,16-18,23-24,27H,4,8-9,11-13,15H2,1-3H3;2*1H/t17-,18-,23-,24+;;/m0../s1

InChI Key

SIEYZYONZYIIJH-AGSMNRHJSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O.Cl.Cl

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCCC(C)C)O.Cl.Cl

Origin of Product

United States

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